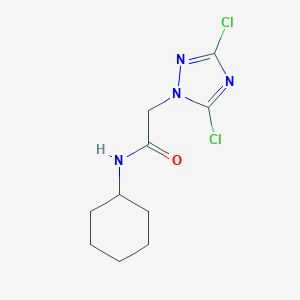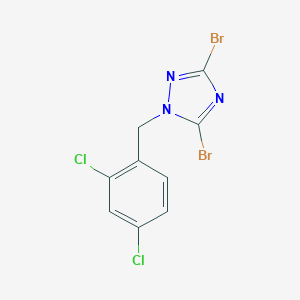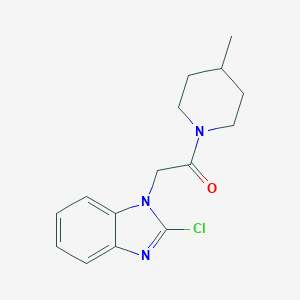![molecular formula C17H28N2 B262639 N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine](/img/structure/B262639.png)
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine, commonly known as EPH, is a psychoactive drug that acts as a stimulant. It is a member of the phenethylamine family and is structurally similar to amphetamines. EPH has been of interest to scientists due to its potential use in treating various neurological disorders and its ability to improve cognitive functions.
作用機序
EPH acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
EPH has both biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, providing the body with energy. EPH has been shown to improve cognitive functions by increasing the activity of the prefrontal cortex, a region of the brain responsible for executive functions such as decision-making, working memory, and attention.
実験室実験の利点と制限
The advantages of using EPH in lab experiments include its ability to improve cognitive functions, its potential use in treating neurological disorders, and its structural similarity to amphetamines, which allows for comparison studies. However, the limitations of using EPH in lab experiments include its potential for abuse and addiction, the lack of long-term safety data, and the need for strict regulation and control.
将来の方向性
There are several future directions for the research of EPH. One direction is the investigation of its potential use in treating neurological disorders, such as depression, anxiety, and ADHD. Another direction is the study of its long-term safety and potential for abuse and addiction. Additionally, further research is needed to understand the mechanism of action of EPH and its effects on different regions of the brain. Finally, the development of new analogs of EPH may lead to the discovery of more effective treatments for neurological disorders.
合成法
The synthesis of EPH involves the reaction of 4-isopropylbenzyl chloride with N-(2-pyrrolidin-1-ylethyl)amine in the presence of a base. The resulting product is then purified using chromatography techniques. The purity of EPH is essential for its use in scientific research.
科学的研究の応用
EPH has been of interest to scientists due to its potential use in treating various neurological disorders. It has been shown to improve cognitive functions, including memory, attention, and learning. EPH has also been studied for its potential use in treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
特性
分子式 |
C17H28N2 |
|---|---|
分子量 |
260.4 g/mol |
IUPAC名 |
1-(1-ethylpyrrolidin-2-yl)-N-[(4-propan-2-ylphenyl)methyl]methanamine |
InChI |
InChI=1S/C17H28N2/c1-4-19-11-5-6-17(19)13-18-12-15-7-9-16(10-8-15)14(2)3/h7-10,14,17-18H,4-6,11-13H2,1-3H3 |
InChIキー |
LRLQTKJTSIITSD-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)C(C)C |
正規SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)


![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)



![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)


